N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
- N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide has been used in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, which show potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmaceutical Research
- This compound has been explored in the pharmaceutical context, specifically in studies focusing on mucin biosynthesis in the stomach, a key area in gastric mucosal protective actions (Ichikawa, Ishihara, Saigenji, & Hotta, 1994).
Radiotracer Synthesis for Medical Imaging
- It has also been utilized in the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (Gao, Wang, & Zheng, 2016).
In Vivo Pharmacological Research
- A notable application is in the pharmacological research of this compound as a promising anticonvulsant, exploring its anticonvulsant activity and low toxicity, which are crucial factors in the development of new drugs for epilepsy treatment (Severina et al., 2020).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-14-7-8-23-22(24-14)32-13-16-10-17(27)20(31-4)11-26(16)12-21(28)25-15-5-6-18(29-2)19(9-15)30-3/h5-11H,12-13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPPGJTYKUVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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